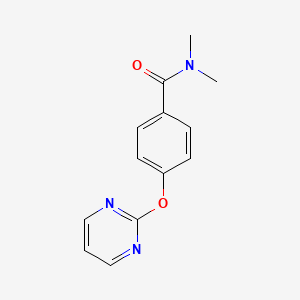![molecular formula C18H25N3O B5526726 1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5526726.png)
1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-3-azepanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-3-azepanamine hydrochloride is a chemical compound that has been widely studied in scientific research. This compound is also known as TRIMCA or TRIMCA HCl and has shown potential for use in a variety of applications. In
Scientific Research Applications
TRIMCA has been studied for its potential use in a variety of scientific fields. One area of research has been in the development of new treatments for depression and anxiety disorders. TRIMCA has been shown to have an antidepressant effect in animal models, and further research is being conducted to determine its efficacy in humans.
Another area of research has been in the development of new treatments for addiction. TRIMCA has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is being conducted to determine its potential for use in humans.
Mechanism of Action
The mechanism of action of TRIMCA is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. TRIMCA has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anti-addictive effects.
Biochemical and Physiological Effects:
TRIMCA has been shown to have a variety of biochemical and physiological effects. In animal models, TRIMCA has been shown to increase the levels of serotonin and dopamine in the brain, as well as increase the expression of certain genes related to neuroplasticity and neuroprotection.
Advantages and Limitations for Lab Experiments
One advantage of using TRIMCA in lab experiments is that it has been well-studied and has a known synthesis method. This makes it easier to obtain and use in experiments. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on TRIMCA. One area of research could be in the development of new treatments for depression and anxiety disorders. Further research is needed to determine the efficacy of TRIMCA in humans and to identify any potential side effects.
Another area of research could be in the development of new treatments for addiction. Further research is needed to determine the optimal dosing and administration of TRIMCA for use in humans, as well as to identify any potential side effects.
Overall, TRIMCA has shown potential for use in a variety of scientific applications, and further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesis Methods
The synthesis of TRIMCA involves a multi-step process that includes the condensation of 1,3,7-trimethylindole-2-carboxylic acid with 3-aminomethylazepane, followed by the addition of hydrochloric acid to form TRIMCA hydrochloride. This method has been optimized to produce high yields and purity of the compound.
properties
IUPAC Name |
(3-aminoazepan-1-yl)-(1,3,7-trimethylindol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-12-7-6-9-15-13(2)17(20(3)16(12)15)18(22)21-10-5-4-8-14(19)11-21/h6-7,9,14H,4-5,8,10-11,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLDYPRNIQCDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2C)C(=O)N3CCCCC(C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]azepan-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-thienyl)ethanone](/img/structure/B5526644.png)
![N-[2-(ethylsulfonyl)ethyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5526645.png)

![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5526671.png)
![2-(3,4-dimethylphenyl)-4-{4-[ethyl(methyl)amino]benzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526673.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5526690.png)
![N-benzyl-3-[benzyl(ethoxycarbonyl)amino]-N-(ethoxycarbonyl)aspartic acid](/img/structure/B5526693.png)
![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5526699.png)

![9-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5526718.png)
![3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526731.png)
![(1S*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5526732.png)
![N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5526739.png)
![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-chromanecarboxamide hydrochloride](/img/structure/B5526746.png)